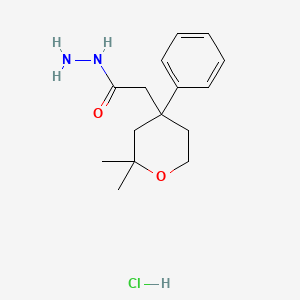![molecular formula C17H17ClN2O2 B5223581 N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)
N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide, commonly known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a non-opioid medication that is commonly used to treat mild to moderate pain and fever. Acetaminophen is a well-known drug that has been extensively studied and researched.
科学的研究の応用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical settings to manage pain and fever. Acetaminophen has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and other chronic pain conditions. Additionally, Acetaminophen has been studied for its potential use in the treatment of acute liver failure.
作用機序
The exact mechanism of action of Acetaminophen is not fully understood. It is believed that Acetaminophen works by inhibiting the synthesis of prostaglandins in the central nervous system. Prostaglandins are chemicals that are produced in response to injury or inflammation and are responsible for causing pain and fever.
Biochemical and Physiological Effects:
Acetaminophen is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The primary metabolite of Acetaminophen is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells. However, in normal doses, Acetaminophen is metabolized to non-toxic metabolites and is excreted in the urine. Acetaminophen has no significant effects on cardiovascular or respiratory function.
実験室実験の利点と制限
Acetaminophen is widely used in laboratory experiments due to its well-established pharmacological properties. It is readily available and has a low cost. Additionally, Acetaminophen has a low toxicity profile and is generally considered safe for use in laboratory animals. However, Acetaminophen has limited efficacy in certain pain conditions, such as neuropathic pain.
将来の方向性
There are several potential future directions for research on Acetaminophen. One area of interest is the development of new formulations of Acetaminophen that have improved efficacy in chronic pain conditions. Another area of interest is the development of new drugs that work through similar mechanisms as Acetaminophen but have improved safety profiles. Additionally, there is ongoing research on the potential use of Acetaminophen in the treatment of acute liver failure.
Conclusion:
In conclusion, Acetaminophen is a widely used analgesic and antipyretic drug that has been extensively studied and researched. It is synthesized by the reaction of 4-aminophenol with acetic anhydride in the presence of an acid catalyst. Acetaminophen works by inhibiting the synthesis of prostaglandins in the central nervous system. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. Acetaminophen has several advantages for use in laboratory experiments, including its low toxicity profile and low cost. There are several potential future directions for research on Acetaminophen, including the development of new formulations and the exploration of its potential use in the treatment of acute liver failure.
合成法
Acetaminophen is synthesized by the reaction of 4-aminophenol with acetic anhydride in the presence of an acid catalyst. The reaction yields N-acetyl-4-aminophenol, which is then converted to Acetaminophen by the reaction with 4-chlorobenzoyl chloride.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-9-15(7-8-16(11)19-12(2)21)20-17(22)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGYVSSWHWCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)

![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)


![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)


![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)
![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)